molecular formula C24H22N2O2 B3441518 phenyl{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}methanone

phenyl{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}methanone

Cat. No. B3441518
M. Wt: 370.4 g/mol
InChI Key: GRRWAABDTDKCRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}methanone, commonly known as PCCP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. PCCP is known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.

Scientific Research Applications

PCCP has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory and analgesic properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. PCCP has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9. Moreover, PCCP has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of Alzheimer's disease.

Mechanism of Action

The mechanism of action of PCCP is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and signaling pathways that are involved in the progression of various diseases. PCCP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. PCCP has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. Moreover, PCCP has been shown to activate the extrinsic pathway of apoptosis by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
PCCP has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. PCCP has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of Alzheimer's disease. Moreover, PCCP has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.

Advantages and Limitations for Lab Experiments

One of the main advantages of PCCP is its potential applications in medicinal chemistry. PCCP has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. Moreover, PCCP has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of Alzheimer's disease. However, one of the main limitations of PCCP is its low solubility in water, which makes it difficult to use in aqueous solutions.

Future Directions

There are several future directions for research on PCCP. One of the main areas of research is to investigate the mechanism of action of PCCP in more detail. Moreover, there is a need to investigate the potential applications of PCCP in the treatment of various diseases such as Alzheimer's disease, cancer, and inflammation. Additionally, there is a need to develop more efficient synthesis methods for PCCP to improve its yield and solubility. Finally, there is a need to investigate the toxicity and safety of PCCP in more detail to assess its potential as a therapeutic agent.

properties

IUPAC Name

phenyl-[4-(4-phenylpiperazine-1-carbonyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c27-23(19-7-3-1-4-8-19)20-11-13-21(14-12-20)24(28)26-17-15-25(16-18-26)22-9-5-2-6-10-22/h1-14H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRWAABDTDKCRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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